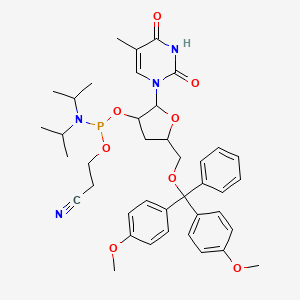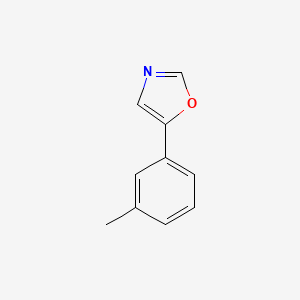
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of trichloromethyl groups and a styryl group substituted with dimethoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine typically involves the reaction of appropriate triazine precursors with trichloromethyl and styryl reagents under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of trichloromethyl and styryl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Controlled addition of reagents and catalysts in batch reactors.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may yield triazine derivatives with reduced functional groups.
科学研究应用
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with similar trichloromethyl groups.
2,4-Dimethoxy-1,3,5-triazine: A triazine compound with similar dimethoxy groups.
Uniqueness
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is unique due to its specific combination of trichloromethyl and styryl groups, which may confer distinct chemical and biological properties compared to other triazine compounds.
属性
分子式 |
C15H11Cl6N3O2 |
|---|---|
分子量 |
478.0 g/mol |
IUPAC 名称 |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(10(7-9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3/b6-4+ |
InChI 键 |
ANZONXRNCWFEIL-GQCTYLIASA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)







![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)



